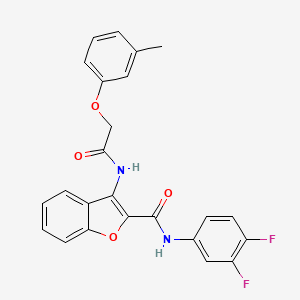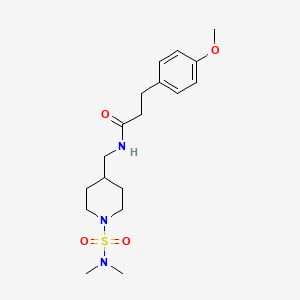
1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPU and is synthesized through a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, advantages, and limitations of DMPU for lab experiments will also be explored, along with future directions for research.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Molecular Recognition The study of ureidopyrimidinones, which are closely related to the chemical structure , highlights their ability to dimerize via quadruple hydrogen bonding. This characteristic is significant for supramolecular chemistry, where the formation of complex structures through non-covalent interactions is crucial. Such structures have applications in the development of novel materials and molecular recognition systems, which are foundational for advancements in nanotechnology and biochemistry. The high dimerization constant of ureidopyrimidinones in solvents like chloroform indicates their potential for creating stable supramolecular assemblies (F. H. Beijer et al., 1998).
Medicinal Chemistry and Anticancer Research The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a similar urea component with the queried compound, have shown significant antiproliferative effects against various cancer cell lines. These findings underscore the potential of such compounds in anticancer drug development, where they could serve as potent inhibitors for specific pathways involved in cancer cell proliferation. Notably, certain derivatives have demonstrated inhibitory activity comparable to established anticancer drugs, suggesting that further exploration could lead to new therapeutic agents (Jian Feng et al., 2020).
Organometallic Chemistry and Polymerization Initiators In the realm of organometallic chemistry, the study of complexes featuring urea derivatives, including those similar to the query compound, provides insight into their roles as initiators for polymerization processes. These complexes can selectively form with metals such as yttrium, offering a pathway to control the polymerization of ε-caprolactone. This process is vital for creating polymeric materials with specific properties, highlighting the compound's utility in materials science and engineering (Y. Matsuo et al., 2001).
Herbicide Development and Agricultural Chemistry Research into substituted phenyltetrahydropyrimidinones, which are structurally related to the chemical , has led to the discovery of new herbicides that induce chlorosis by inhibiting phytoene desaturation. This mode of action is critical for developing agricultural chemicals that can effectively control weed populations without adversely affecting crop yield. The detailed structure-activity relationships provide a foundation for designing more efficient and environmentally friendly herbicidal compounds (P. Babczinski et al., 1995).
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-5-6-15(14(2)11-13)21-18(24)20-12-16-19-8-7-17(22-16)23-9-3-4-10-23/h5-8,11H,3-4,9-10,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMOKXTUSPCNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

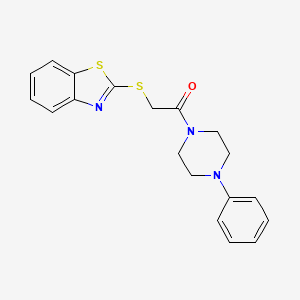
![ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate](/img/structure/B2688049.png)

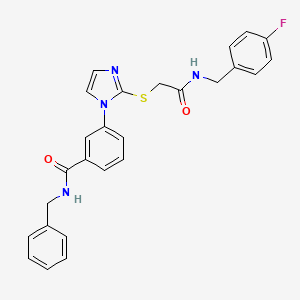
![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2688054.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2688055.png)
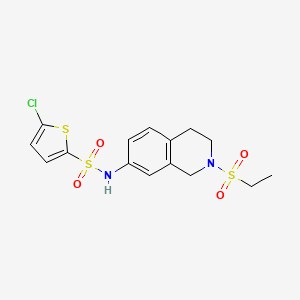
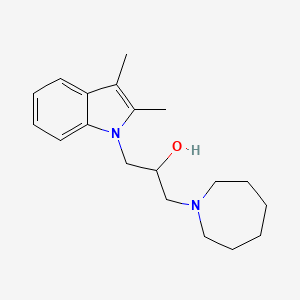
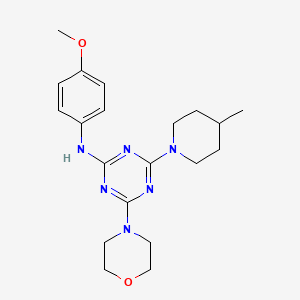
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2688060.png)
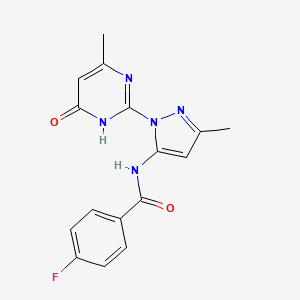
![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2688064.png)
